2'-Methyl-3-(4-methylphenyl)propiophenone
Overview
Description
2’-Methyl-3-(4-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with a methyl substituent at both the ortho and para positions of the phenyl rings. This compound is of interest in organic synthesis due to its reactive ketone group, which allows it to serve as a precursor for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can inhibit the reuptake of monoamines by neurons and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
Related compounds are known to influence the methionine metabolism and the activated methyl cycle .
Pharmacokinetics
The compound’s solubility in water and other polar solvents suggests it may have good bioavailability .
Result of Action
Related compounds are known to induce hallucinations and stimulate the mind .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Methyl-3-(4-methylphenyl)propiophenone. For instance, the compound’s polarity allows it to dissolve in both non-polar and polar solvents, which could impact its behavior in different biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Methyl-3-(4-methylphenyl)propiophenone can be synthesized through various methods. One common synthetic route involves the Heck reaction, where the compound is formed by reacting 1-bromo-2-methylbenzene with 4-methylstyrene in the presence of a palladium catalyst, such as palladium diacetate, and a base like tetrabutylammonium bromide. The reaction is typically carried out in a solvent mixture of water, dimethyl sulfoxide, and N,N-dimethylformamide at elevated temperatures around 120°C .
Industrial Production Methods
Industrial production of 2’-Methyl-3-(4-methylphenyl)propiophenone often involves large-scale Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2’-Methyl-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Comparison with Similar Compounds
2’-Methyl-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:
4-Methylpropiophenone: Similar in structure but lacks the ortho-methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-4’-methylpropiophenone: Contains a bromine substituent, which can influence its reactivity and applications in organic synthesis.
4’-Methyl-α-pyrrolidinopropiophenone: A stimulant drug with a different functional group, highlighting the diverse applications of propiophenone derivatives.
The uniqueness of 2’-Methyl-3-(4-methylphenyl)propiophenone lies in its dual methyl substituents, which can affect its reactivity and steric properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUBUNZTJKBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644107 | |
Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-42-8 | |
Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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